molecular formula C12H17BrFN B7937904 [(3-Bromo-5-fluorophenyl)methyl](pentyl)amine

[(3-Bromo-5-fluorophenyl)methyl](pentyl)amine

Cat. No.: B7937904
M. Wt: 274.17 g/mol
InChI Key: MUXTUHDRNHKBAP-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluorophenyl)methylamine is a secondary amine featuring a 3-bromo-5-fluorophenylmethyl group attached to a pentyl chain. Its molecular formula is C₁₂H₁₆BrFN, with a molecular weight of 288.18 g/mol . The pentyl chain contributes to its lipophilicity, a critical factor in pharmacokinetics.

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFN/c1-2-3-4-5-15-9-10-6-11(13)8-12(14)7-10/h6-8,15H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXTUHDRNHKBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluorophenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-fluorobenzyl chloride and pentylamine.

    Nucleophilic Substitution: The key step in the synthesis is the nucleophilic substitution reaction, where pentylamine reacts with 3-bromo-5-fluorobenzyl chloride under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of (3-Bromo-5-fluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-Bromo-5-fluorophenyl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluorophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Substituent Effects on the Amine Group

The nature of the alkyl chain on the amine significantly impacts physicochemical and biological properties:

Compound Name Alkyl Substituent Molecular Weight Predicted logP Key Differences
(3-Bromo-5-fluorophenyl)methylamine Pentyl 288.18 ~3.5 Moderate lipophilicity; balanced steric bulk (A value = 1.9)
(3-Bromo-5-fluorophenyl)methylamine Methyl 230.07 ~2.0 Lower lipophilicity; reduced steric hindrance (A value = 1.7)
(3-Bromo-5-fluorophenyl)methylamine 2-Chloroethyl 277.56 ~2.8 Increased polarity due to chlorine; potential metabolic instability
(3-Bromo-5-fluorophenyl)methylamine Isopropyl 246.12 ~2.5 Branched chain reduces solubility but enhances metabolic stability

Key Observations :

  • The pentyl chain provides a balance between lipophilicity (logP ~3.5) and steric bulk, which may enhance membrane permeability compared to shorter chains (e.g., methyl) .
  • Branched alkyl groups (e.g., isopropyl) improve metabolic stability but reduce solubility, whereas chloroethyl substituents introduce polarity but may increase toxicity risks .

Aromatic Ring Substitution Patterns

The position and type of halogen substituents on the aromatic ring influence electronic properties and target binding:

Compound Name Aromatic Substitution Electronic Effects Biological Implications
(3-Bromo-5-fluorophenyl)methylamine 3-Bromo, 5-fluoro Strong electron-withdrawing effects; meta substitution Potential for selective enzyme inhibition (e.g., kinases)
(2-Bromo-5-fluorophenyl)methylamine 2-Bromo, 5-fluoro Ortho bromine creates steric hindrance Reduced binding affinity in sterically sensitive targets
(3-Bromo-4-fluorophenyl)methylamine 3-Bromo, 4-fluoro Para-fluoro enhances resonance stabilization Improved stability in oxidative environments

Key Observations :

  • Meta-substituted bromo-fluoro groups (as in the target compound) optimize electronic withdrawal without excessive steric interference, making them favorable for interactions with flat binding pockets (e.g., ATP sites in kinases) .

Biological Activity

(3-Bromo-5-fluorophenyl)methylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14BrF
  • Molecular Weight : 273.15 g/mol
  • The compound features a bromine and fluorine-substituted phenyl ring linked to a pentylamine moiety. The presence of halogen substituents enhances the compound's binding affinity and selectivity towards biological targets.

The biological activity of (3-Bromo-5-fluorophenyl)methylamine is primarily attributed to its interaction with specific enzymes and receptors. The bromine and fluorine atoms can significantly influence the compound's chemical reactivity, leading to various pharmacological effects.

Summary of Biological Activities

Research indicates that (3-Bromo-5-fluorophenyl)methylamine exhibits several notable biological activities:

Activity TypeDescriptionReferences
AntimicrobialInhibitory effects on bacterial growth
CytotoxicityInduces cell death in certain cancer cell lines
NeuropharmacologicalModulates receptor activity in neuronal pathways

Case Study 1: Antimicrobial Activity

A study demonstrated that (3-Bromo-5-fluorophenyl)methylamine exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate potency.

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays using human breast cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. At concentrations above 50 µM, significant apoptosis was observed, suggesting potential as an anticancer agent.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Binding : It has been suggested that this compound may bind to specific receptors, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

The uniqueness of (3-Bromo-5-fluorophenyl)methylamine lies in its specific substitution pattern on the phenyl ring combined with the pentylamine group. This configuration imparts distinct chemical and biological properties compared to its analogs, influencing its reactivity and potential applications in medicinal chemistry.

Compound NameStructureUnique Features
(3-Bromo-5-(trifluoromethyl)phenyl)methylamineC12H12BrF3Enhanced lipophilicity due to trifluoromethyl group
(3-Bromo-5-chlorophenyl)methylamineC12H12BrClChlorine offers different reactivity compared to bromine
(3-Bromo-5-methylphenyl)methylamineC12H13BrMethyl substitution affects biological activity

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